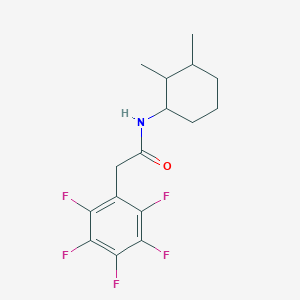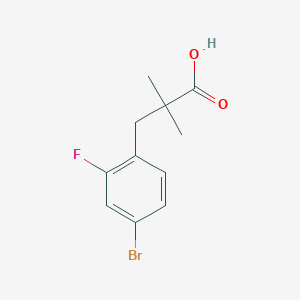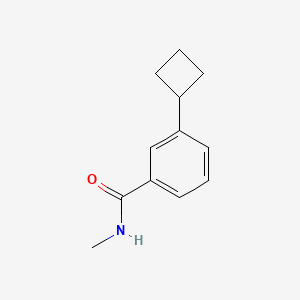
3-cyclobutyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclobutyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides It features a cyclobutyl group attached to the benzene ring and an N-methyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-N-methylbenzamide typically involves the following steps:
Formation of Cyclobutylbenzene: Cyclobutylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The cyclobutylbenzene is then subjected to a reaction with methylamine and a coupling agent like carbonyldiimidazole (CDI) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
3-cyclobutyl-N-methylbenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutylbenzene: Lacks the amide group, resulting in different chemical reactivity.
Benzamide: Lacks both the cyclobutyl and N-methyl groups, leading to different physical and chemical properties.
Uniqueness
3-cyclobutyl-N-methylbenzamide is unique due to the presence of both the cyclobutyl and N-methyl groups, which confer distinct steric and electronic properties
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-cyclobutyl-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-13-12(14)11-7-3-6-10(8-11)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,13,14) |
InChI Key |
HBSRRQYDVQMNLH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)

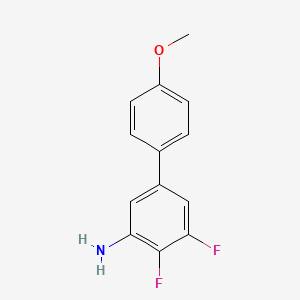
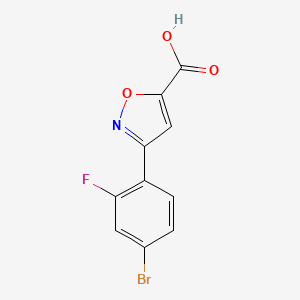
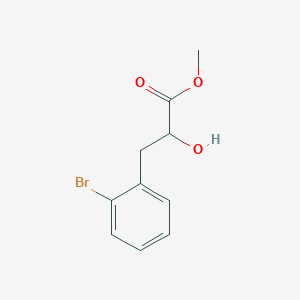
![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)

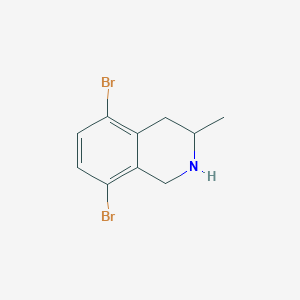
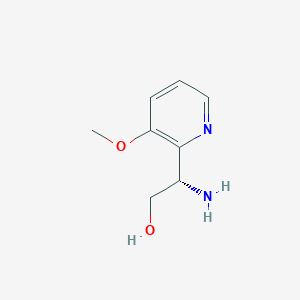
![4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13572758.png)

